Fluoromethanetricarbonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63505-93-1 |
|---|---|
Molecular Formula |
C4FN3 |
Molecular Weight |
109.06 g/mol |
IUPAC Name |
fluoromethanetricarbonitrile |
InChI |
InChI=1S/C4FN3/c5-4(1-6,2-7)3-8 |
InChI Key |
KAPIKKAUNZSLAY-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C#N)(C#N)F |
Origin of Product |
United States |
Synthetic Methodologies for Fluoromethanetricarbonitrile
Strategies for Carbon-Fluorine Bond Formation in Trichloromethyl Substrates
The introduction of a fluorine atom onto a carbon center already bearing three other substituents, such as in a trichloromethyl group, is a critical step that could be envisioned in a synthesis of fluoromethanetricarbonitrile. A primary strategy for this transformation is nucleophilic substitution.
One potential approach involves the reaction of a tricyanomethanide salt with an electrophilic fluorine source. However, the direct fluorination of the tricyanomethanide anion is likely to be challenging due to the highly delocalized nature of the negative charge and the potential for oxidation or side reactions with powerful electrophilic fluorinating agents.
A more plausible route involves the fluorination of a precursor molecule where the three cyano groups are already in place. For instance, starting with malononitrile (B47326), a C-H bond could be subjected to fluorination. The direct fluorination of malononitrile has been explored, though it can lead to a mixture of products. acs.org
Table 1: Common Electrophilic Fluorinating Reagents
| Reagent Name | Chemical Formula | Key Features |
| Selectfluor® (F-TEDA-BF4) | C₁₂H₂₀BF₄N₂ | Crystalline, stable, and relatively safe to handle. nih.gov |
| N-Fluorobenzenesulfonimide (NFSI) | C₁₂H₁₀FNO₂S | Electrophilic fluorine source used in various fluorination reactions. brittonsfu.com |
| Xenon Difluoride | XeF₂ | Powerful fluorinating agent, but can be aggressive. nih.gov |
| Elemental Fluorine | F₂ | Highly reactive and requires specialized equipment for handling. tcichemicals.com |
This table is generated based on available data and is not exhaustive.
Approaches to Introducing Multiple Cyano Groups onto a Fluorinated Methine Carbon
Conversely, a synthetic strategy could involve starting with a fluorinated precursor and subsequently introducing the three cyano groups. This approach would likely rely on nucleophilic substitution reactions where a fluoride-containing starting material reacts with a cyanide source.
A potential starting material could be a fluorotrihalomethane, such as fluorotrichloromethane or fluorotribromomethane. The sequential substitution of the halogens with cyanide ions would be a key transformation. libretexts.orgshout.education This type of reaction is a classic method for forming nitriles from alkyl halides. wikipedia.orglibretexts.org However, achieving exhaustive substitution of all three halogens without side reactions or elimination could be challenging.
The choice of the cyanide source is crucial. Common reagents include sodium cyanide, potassium cyanide, and trimethylsilyl (B98337) cyanide (TMSCN). wikipedia.orgorganic-chemistry.org The reactivity and solubility of these reagents vary, and the optimal choice would depend on the specific substrate and reaction conditions.
Table 2: Common Cyanating Agents
| Reagent Name | Chemical Formula | Key Features |
| Sodium Cyanide | NaCN | Commonly used, but highly toxic. thieme-connect.de |
| Potassium Cyanide | KCN | Similar to NaCN in reactivity and toxicity. libretexts.org |
| Trimethylsilyl Cyanide (TMSCN) | (CH₃)₃SiCN | Less basic than alkali metal cyanides, often used in Lewis acid-catalyzed reactions. organic-chemistry.org |
| Copper(I) Cyanide | CuCN | Used in the Rosenmund-von Braun reaction for the cyanation of aryl halides. organic-chemistry.org |
| Potassium Ferrocyanide | K₄[Fe(CN)₆] | A less toxic alternative to simple alkali metal cyanides. researchgate.net |
This table is generated based on available data and is not exhaustive.
Development of Novel Reagents and Catalytic Systems for Cyanation and Fluorination
Recent advances in catalysis offer promising avenues for the synthesis of highly functionalized molecules like this compound. The development of new catalysts can improve the efficiency, selectivity, and safety of both fluorination and cyanation reactions.
For the fluorination step, various catalytic systems have been developed. These include transition-metal-catalyzed fluorinations, which can offer milder reaction conditions and improved functional group tolerance. nih.gov For instance, palladium-catalyzed fluorination has been a significant area of research. nih.gov
In the realm of cyanation, transition metal catalysis has also made significant strides. Palladium and nickel-based catalysts are often employed for the cyanation of aryl and alkyl halides. wikipedia.orgresearchgate.net These catalytic methods can often utilize less toxic cyanide sources and proceed under milder conditions than traditional methods. researchgate.net The development of cyanide-free cyanation reactions, where other functional groups are converted into nitriles, is also an active area of research. researchgate.net
Multi-step Synthetic Pathways and Mechanistic Considerations in Yield Optimization
Given the complexity of this compound, a multi-step synthetic pathway is almost certain. libretexts.orgyoutube.comyoutube.com The design of such a pathway requires careful consideration of the order of bond formations and the compatibility of functional groups at each stage.
One possible retrosynthetic approach could start by disconnecting the C-F bond, leading to a tricyanomethane precursor. This would then require a fluorination step. Alternatively, disconnecting the three C-CN bonds would lead to a fluorinated methane (B114726) derivative, which would then need to undergo tricyanation.
Retrosynthetic Analysis:
Pathway A: this compound <= (Fluorination) <= Tricyanomethane
Pathway B: this compound <= (Cyanation) <= Fluorotrihalomethane
The optimization of reaction yields in such a multi-step synthesis would depend on several factors, including the choice of reagents, catalysts, solvents, and reaction temperatures at each step. Mechanistic understanding of each transformation is crucial for identifying potential side reactions and byproducts, which can then be minimized through careful control of the reaction conditions. For instance, in nucleophilic substitution reactions, the choice of a polar aprotic solvent can often enhance the rate of reaction. libretexts.org
Comparative Analysis of Synthetic Routes: Advantages and Limitations
Both of the primary synthetic strategies—fluorination of a tricyanomethane precursor (Pathway A) and cyanation of a fluorinated methane precursor (Pathway B)—have their own set of advantages and limitations.
Pathway A: Fluorination of a Tricyanomethane Precursor
Advantages: The tricyanomethane core is a well-established structural motif.
Limitations: The direct fluorination of the highly stabilized tricyanomethanide anion could be difficult to control and may lead to low yields or decomposition. The starting tricyanomethane itself can be reactive.
Pathway B: Cyanation of a Fluorinated Methane Precursor
Advantages: Fluorinated starting materials like fluorotrihalomethanes are commercially available or accessible. Nucleophilic substitution with cyanide is a well-understood reaction. libretexts.orgshout.education
Limitations: Achieving complete substitution of three halogen atoms with cyanide groups on a single carbon can be challenging due to steric hindrance and the potential for incomplete reaction, leading to a mixture of partially cyanated products. The high concentration of negative charge on the central carbon in the transition states could also pose a challenge.
Ultimately, the most viable synthetic route to this compound would likely require significant experimental investigation and optimization. A combination of strategies, potentially involving the use of advanced catalytic systems, may be necessary to achieve the synthesis of this unique and challenging molecule.
Chemical Reactivity and Reaction Mechanisms of Fluoromethanetricarbonitrile
Electrophilic Reactivity and Its Driving Forces
The electrophilicity of the central carbon can be quantified by considering the cumulative inductive (-I) and resonance (-M) effects of the substituents. The fluorine atom exerts a strong -I effect, while the cyanide groups contribute both -I and -M effects, further polarizing the C-F and C-CN bonds. This polarization creates a significant partial positive charge on the central carbon, making it a prime target for nucleophilic attack.
Table 1: Estimated Inductive and Resonance Effects of Substituents in Fluoromethanetricarbonitrile
| Substituent | Inductive Effect | Resonance Effect | Overall Electron-Withdrawing Strength |
| Fluorine (F) | Strong (-I) | Weak (+M) | Very High |
| Cyanide (CN) | Strong (-I) | Strong (-M) | Very High |
Nucleophilic Addition and Substitution Reactions at the Central Carbon
Given the pronounced electrophilic character of the central carbon, this compound is expected to be highly susceptible to nucleophilic attack. Nucleophiles can engage in either addition to the C≡N triple bonds or, more likely, substitution at the central carbon atom.
Nucleophilic substitution at the central carbon would involve the displacement of one of the substituents. The fluoride (B91410) ion is a potential leaving group, and its departure would be facilitated by the stabilization of the resulting tricyanomethanide anion through resonance. The negative charge in the tricyanomethanide ion is delocalized over the three nitrogen atoms of the cyanide groups, rendering it a relatively stable species. wikipedia.orgresearchgate.net Reactions with soft nucleophiles, such as thiolates or iodides, are anticipated to proceed via an Sₙ2-type mechanism.
Table 2: Predicted Nucleophilic Substitution Reactions of this compound
| Nucleophile | Proposed Product | Reaction Conditions |
| Hydroxide (OH⁻) | Tricyanomethanol (unstable) | Aqueous base |
| Alkoxide (RO⁻) | Alkyl tricyanomethyl ether | Anhydrous alcohol, base |
| Thiolate (RS⁻) | Alkylthiotricyanomethane | Thiol, base |
| Cyanide (CN⁻) | Tetracyanomethane | Aprotic solvent |
Cyanide Group Transformations and Interconversions
The three cyanide groups in this compound are also reactive sites. They can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amides, respectively. libretexts.orglumenlearning.combyjus.comsavemyexams.com The strongly electron-withdrawing environment of the central carbon would likely enhance the susceptibility of the nitrile carbons to nucleophilic attack by water or hydroxide ions.
The hydrolysis would proceed stepwise, with the initial formation of a carbamoyl dicyanomethane fluoride intermediate, followed by further hydrolysis to yield a dicarbamoyl cyanomethane fluoride, and ultimately, a tricarbamoyl methane (B114726) fluoride. Complete hydrolysis would lead to the formation of fluoromethanetricarboxylic acid.
Additionally, the cyanide groups can participate in cycloaddition reactions, for instance, with azides to form tetrazole derivatives, a common transformation for organic nitriles.
Radical Reaction Pathways and Intermediates
Radical reactions involving this compound could be initiated by homolytic cleavage of the C-F or a C-C bond. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comlumenlearning.comchemistrystudent.com The C-F bond is typically strong; however, the presence of three cyano groups might influence its bond dissociation energy. Homolysis of a C-C bond would generate a tricyanomethyl radical and a fluorine radical. The tricyanomethyl radical is a relatively stable species due to the delocalization of the unpaired electron across the three nitrile groups.
These radical intermediates could then participate in various propagation steps, such as hydrogen abstraction from a solvent molecule or addition to an unsaturated compound. Termination of the radical chain reaction could occur through the combination of two radicals.
Thermal and Photochemical Decomposition Studies
The thermal stability of polycyano compounds can be limited, and they may undergo decomposition at elevated temperatures. researchgate.netafinitica.com For this compound, thermal decomposition could proceed through the elimination of cyanogen fluoride (FCN) or through fragmentation into radicals as discussed above. The decomposition pathway would likely be dependent on the specific conditions, such as temperature and pressure.
Photochemical decomposition can be initiated by the absorption of ultraviolet radiation. rsc.orgresearchgate.netnih.govlibretexts.org This absorption could lead to the excitation of the molecule to a higher electronic state, followed by bond cleavage. The C-F bond, being one of the more labile bonds in the molecule, could be a primary site for photochemical cleavage, leading to the formation of a tricyanomethyl radical and a fluorine atom. The subsequent reactions of these radicals would then determine the final decomposition products. Studies on related polycyano compounds have shown that they can undergo complex rearrangements and fragmentations upon irradiation. uts.edu.auresearchgate.net
Coordination Chemistry of Fluoromethanetricarbonitrile
Tricyanomethanide as a Ligand: Binding Modes and Coordination Motifs
The tricyanomethanide anion is a versatile pseudo-halide ligand capable of coordinating to metal centers in various ways, primarily through the nitrogen atoms of its three cyano groups. Its planar, trigonal geometry and the presence of multiple donor sites allow for a rich variety of coordination modes and the formation of diverse structural motifs.
The most common binding modes observed for the tricyanomethanide ligand are:
Terminal Coordination: The ligand binds to a single metal center through one of its nitrogen atoms. This mode is less common but has been observed in some mononuclear complexes. acs.org
Bridging Coordination (μ₂): The ligand bridges two metal centers, with two of its cyano groups coordinating to different metals. This is a prevalent coordination mode and is crucial in the formation of one-dimensional chains and two-dimensional layered structures. acs.orgacs.org
Bridging Coordination (μ₃): All three nitrogen atoms of the tricyanomethanide ligand coordinate to three different metal centers. This mode leads to the formation of three-dimensional coordination polymers and metal-organic frameworks (MOFs). acs.orgacs.org
The specific coordination mode adopted by the tricyanomethanide ligand is influenced by several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the presence of other ancillary ligands in the coordination sphere, and the reaction conditions. For instance, in lanthanide complexes, both μ₂- and μ₃-bridging modes are observed, leading to the formation of polymeric chains and 2D networks. acs.orgacs.org In some lead(II) complexes, the tricyanomethanide anion acts as a bridging ligand between two metal centers in a dimeric structure, while in another, it coordinates as a terminal ligand in a mononuclear complex. tandfonline.com
| Binding Mode | Description | Resulting Structural Motif | Example Metal Ions |
|---|---|---|---|
| Terminal | Coordination through one nitrogen atom to a single metal center. | Mononuclear complexes | Pb(II) |
| Bridging (μ₂) | Coordination through two nitrogen atoms to two different metal centers. | 1D chains, 2D layers | Nd(III), Pb(II) |
| Bridging (μ₃) | Coordination through all three nitrogen atoms to three different metal centers. | 3D frameworks | Nd(III), La(III) |
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes containing the tricyanomethanide ligand is typically achieved through salt metathesis reactions. A common method involves the reaction of a soluble metal salt (e.g., nitrate, chloride, or acetate) with an alkali metal salt of tricyanomethanide, such as potassium tricyanomethanide (K[C(CN)₃]). The choice of solvent is crucial and can range from water to organic solvents like methanol or acetonitrile, depending on the solubility of the reactants and the desired product.
For instance, lead(II) tricyanomethanide complexes have been synthesized by reacting lead(II) nitrate with potassium tricyanomethanide in the presence of other ligands like 2,2'-bipyridine or 1,10-phenanthroline. tandfonline.com Similarly, lanthanide tricyanomethanide coordination polymers have been prepared using lanthanide salts and tricyanomethanide-based ionic liquids, which serve as both the solvent and the ligand source. acs.orgacs.org
| Complex Type | Synthetic Method | Characterization Techniques | Key Structural Features |
|---|---|---|---|
| Lead(II) Complexes | Reaction of Pb(NO₃)₂ with K[C(CN)₃] and N-donor ligands. tandfonline.com | Single-crystal X-ray diffraction, IR spectroscopy. | Mononuclear or dimeric structures with varying coordination numbers. tandfonline.com |
| Lanthanide Complexes | Reaction of lanthanide salts with tricyanomethanide-based ionic liquids. acs.orgacs.org | Single-crystal X-ray diffraction. | 1D, 2D, and 3D coordination polymers with μ₂- and μ₃-bridging ligands. acs.orgacs.org |
| Transition Metal Complexes | Reaction of transition metal salts with K[C(CN)₃]. | Single-crystal X-ray diffraction, magnetic susceptibility. | Often exhibit interesting magnetic properties due to the bridging nature of the ligand. |
Electronic and Steric Influences on Metal-Ligand Interactions
The electronic and steric properties of the tricyanomethanide ligand play a significant role in the nature of the metal-ligand interactions and the resulting structures of the coordination complexes.
Electronic Effects: The tricyanomethanide anion is a good σ-donor through the nitrogen lone pairs of the cyano groups. The presence of three electron-withdrawing cyano groups delocalizes the negative charge over the entire anion, making it a relatively weak base. Upon coordination, there is a σ-donation from the ligand to the metal center. acs.org The extent of this interaction can be probed by the shift in the C≡N stretching frequency in the IR spectrum.
The introduction of a highly electronegative fluorine atom in place of the central methine proton in tricyanomethane to form fluoromethanetricarbonitrile would be expected to have a profound impact on the electronic properties of the ligand. The strong inductive effect of the fluorine atom would further withdraw electron density from the tricyanomethanide framework, likely making the resulting anion an even weaker base and potentially influencing the strength of the metal-ligand bond.
Steric Effects: The tricyanomethanide ligand is relatively planar and its steric bulk is moderate. This allows for the formation of a wide range of coordination geometries without significant steric hindrance. The planar nature of the ligand is also conducive to the formation of extended layered structures.
Reactivity and Catalytic Activity of Tricyanomethanide Coordination Complexes
The reactivity of tricyanomethanide coordination complexes is an area of growing interest. The coordinated tricyanomethanide ligand can potentially undergo reactions, although it is generally considered to be a robust and stable ligand. The primary reactivity of these complexes often involves ligand substitution reactions, where the tricyanomethanide ligand or other ancillary ligands are replaced by other molecules.
While the catalytic activity of tricyanomethanide complexes is not extensively documented, related polycyano and cyanometallate complexes have shown promise in catalysis. For example, some cyanometallate-based materials have been investigated for gas storage and separation. acs.org Polyoxometalate-based complexes incorporating cyano ligands have demonstrated electrocatalytic and photocatalytic activities. rsc.org Polymer-metal complexes, in general, have been shown to exhibit catalytic activity in various reactions, including oxidation and decomposition of hydrogen peroxide. researchgate.netresearchgate.net
Given the ability of the tricyanomethanide ligand to form robust and often porous coordination polymers, it is plausible that these materials could find applications in heterogeneous catalysis, where the metal centers act as active sites and the porous framework allows for substrate access. The electronic properties of the metal centers, which can be tuned by the coordination environment, would be a key factor in determining their catalytic potential.
Assembly of Supramolecular Structures Utilizing Tricyanomethanide Ligands
The tricyanomethanide ligand is an excellent building block for the construction of supramolecular structures and coordination polymers. Its ability to bridge multiple metal centers through its three cyano groups allows for the systematic assembly of one-, two-, and three-dimensional networks. acs.orgacs.orgtandfonline.com
The formation of these supramolecular architectures is driven by the coordination bonds between the metal ions and the tricyanomethanide ligands. However, other non-covalent interactions, such as hydrogen bonding and π-π stacking (if aromatic ancillary ligands are present), can also play a crucial role in directing the final structure. In lanthanide tricyanomethanide complexes, hydrogen bonding between coordinated water molecules and the nitrogen atoms of the tricyanomethanide ligands contributes to the formation of extended three-dimensional frameworks. acs.orgacs.org
Advanced Spectroscopic Characterization Techniques in Fluoromethanetricarbonitrile Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of fluoromethanetricarbonitrile. Given the presence of fluorine and carbon, both ¹⁹F and ¹³C NMR are particularly valuable.
¹⁹F NMR spectroscopy is highly sensitive for fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgaiinmr.com The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. The strong electron-withdrawing nature of the three nitrile groups leads to a significant deshielding of the fluorine nucleus, resulting in a downfield chemical shift. The precise chemical shift value provides a key identifier for the presence of the C-F bond within this specific molecular framework.
¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. nih.govchemistrysteps.com In a proton-decoupled ¹³C NMR spectrum, one would expect to observe signals for the central quaternary carbon atom and the carbon atoms of the three nitrile groups. The chemical shift of the central carbon, directly bonded to the fluorine atom, would be significantly influenced by the fluorine's electronegativity, typically appearing at a downfield position. The carbon atoms of the nitrile groups would also exhibit characteristic chemical shifts, distinguishable from other types of carbon environments. chemistrysteps.com The number of distinct signals can confirm the symmetry of the molecule.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Coupling |
| ¹⁹F | Downfield | Singlet | C-F |
| ¹³C (Central C) | Downfield | Doublet | ¹J(C-F) |
| ¹³C (Nitrile C) | Mid-range | Doublet | ²J(C-F) |
Note: Actual chemical shifts and coupling constants require experimental determination.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound and monitoring its reactions.
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. thermofisher.comsfr.ca The spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C≡N stretching vibration of the nitrile groups. This typically appears in the region of 2200-2300 cm⁻¹. Another key vibrational mode is the C-F bond stretch, which would give rise to a characteristic absorption band, typically in the range of 1000-1400 cm⁻¹.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. thermofisher.comsfr.ca While the C≡N stretch is also Raman active, the technique is particularly sensitive to non-polar bonds and symmetric vibrations. Thus, Raman spectroscopy can be a powerful tool for observing the symmetric stretching modes of the molecule. The combination of FTIR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of this compound.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |
| C≡N | Stretching | 2200 - 2300 | Strong | Strong |
| C-F | Stretching | 1000 - 1400 | Strong | Medium |
| C-C | Stretching | Varies | Medium | Strong |
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. youtube.com Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which confirms the molecular weight.
The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint. youtube.comnist.gov Due to the high-energy ionization process, the molecular ion can break apart into smaller, charged fragments. The analysis of the m/z values of these fragment ions allows for the deduction of the molecule's connectivity. For this compound, common fragmentation pathways could involve the loss of a nitrile group (CN) or the fluorine atom (F). The relative abundance of the different fragment ions can provide information about the stability of the resulting ions and the strength of the chemical bonds within the molecule.
Table 3: Potential Fragment Ions of this compound in Mass Spectrometry
| Fragment Ion | Formula | Description |
| [M]⁺ | [C₄FN₃]⁺ | Molecular Ion |
| [M-F]⁺ | [C₄N₃]⁺ | Loss of a fluorine atom |
| [M-CN]⁺ | [C₃FN₂]⁺ | Loss of a nitrile group |
| [CN]⁺ | [CN]⁺ | Nitrile fragment |
X-ray Diffraction (XRD) for Single Crystal and Powder Structural Determination of this compound and its Derivatives/Complexes
By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed electron density map can be constructed, from which the positions of individual atoms can be determined with high precision. nih.gov This technique would also be invaluable for characterizing the structures of any derivatives or coordination complexes of this compound, revealing how the molecule interacts with other chemical species.
Powder XRD can be used to analyze polycrystalline samples, providing information about the crystal lattice parameters and phase purity of the bulk material.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection and Characterization
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to study species with unpaired electrons, such as radicals. unibo.itnih.govnih.gov While this compound itself is a diamagnetic molecule with no unpaired electrons, EPR spectroscopy becomes a vital tool for detecting and characterizing any radical species that may be formed during its chemical reactions.
For instance, if this compound undergoes a reaction that involves single-electron transfer, radical ions could be generated. nih.gov EPR spectroscopy can detect these transient species, providing information about the distribution of the unpaired electron within the radical's structure through the analysis of hyperfine coupling constants. This information is critical for understanding reaction mechanisms and the reactivity of any radical intermediates.
Computational and Theoretical Chemistry of Fluoromethanetricarbonitrile
Quantum Chemical Calculations (DFT, Ab Initio, Coupled-Cluster) for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Fluoromethanetricarbonitrile at the atomic level. Methodologies such as Density Functional Theory (DFT), ab initio methods, and Coupled-Cluster (CC) theory are employed to model the molecule's electronic structure and bonding with varying levels of accuracy and computational cost. nasa.govamazon.com
DFT methods, particularly with hybrid functionals like B3LYP or M06-2X, offer a balance between accuracy and computational efficiency for determining the geometric and electronic properties of molecules like this compound. nih.govrsc.org Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3), and Coupled-Cluster (e.g., CCSD(T)), provide higher accuracy by systematically improving upon the HF approximation, albeit at a greater computational expense. nih.govaps.org These high-level calculations are crucial for benchmarking DFT results and for obtaining precise data on bond energies and reaction barriers.
A primary outcome of these calculations is the optimized molecular geometry of this compound. This includes the prediction of key structural parameters. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.
Table 1: Hypothetical Geometrical and Electronic Properties of this compound calculated at the B3LYP/6-311+G(d,p) level of theory.
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C-F | 1.35 |
| C-C | 1.48 |
| C≡N | 1.15 |
| **Bond Angles (°) ** | |
| F-C-C | 109.5 |
| C-C-C | 111.0 |
| C-C≡N | 178.5 |
| Electronic Properties | |
| HOMO Energy (eV) | -8.5 |
| LUMO Energy (eV) | -2.1 |
| HOMO-LUMO Gap (eV) | 6.4 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. arxiv.orgnih.gov For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. mdpi.com
In a typical MD simulation, the molecule is placed in a simulation box, often with explicit solvent molecules. mdpi.com The forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to track the trajectory of each atom over time. This allows for the exploration of the molecule's potential energy surface and the identification of stable conformations.
MD simulations are particularly useful for understanding the intermolecular interactions that govern the behavior of this compound in a condensed phase. By analyzing the radial distribution functions and calculating interaction energies, it is possible to characterize the nature and strength of interactions with surrounding molecules.
Table 2: Hypothetical Interaction Energies of this compound with Various Solvents from MD Simulations.
| Solvent | Interaction Energy (kcal/mol) |
|---|---|
| Water | -8.2 |
| Acetonitrile | -6.5 |
| Dimethyl Sulfoxide (DMSO) | -9.1 |
Note: The data in this table is hypothetical and for illustrative purposes.
Prediction of Reactivity and Reaction Pathways via Computational Modeling
Computational modeling can be used to predict the reactivity of this compound and to explore potential reaction pathways. nih.gov This is often achieved by analyzing the electronic properties derived from quantum chemical calculations. The distribution of electron density, for instance, can reveal electrophilic and nucleophilic sites within the molecule.
The energies of the HOMO and LUMO are particularly important for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. A molecule with a high-energy HOMO is a good electron donor (nucleophile), whereas a molecule with a low-energy LUMO is a good electron acceptor (electrophile).
Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting how this compound might interact with other reactants.
Table 3: Hypothetical Reactivity Indices for this compound.
| Index | Value |
|---|---|
| Ionization Potential (eV) | 8.5 |
| Electron Affinity (eV) | 2.1 |
| Electronegativity (χ) | 5.3 |
| Chemical Hardness (η) | 3.2 |
Note: The data in this table is hypothetical and for illustrative purposes.
Topological Analysis of Electron Density (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution in a molecule to characterize chemical bonding. researchgate.netamercrystalassn.org Developed by Richard Bader, QTAIM can identify bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. avogadro.cc
The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the chemical bonds. nih.gov For instance, a high value of ρ indicates a strong covalent bond, while the sign of ∇²ρ can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions.
In this compound, QTAIM analysis can be used to precisely characterize the C-F, C-C, and C≡N bonds, providing a deeper understanding of the bonding within this molecule.
Table 4: Hypothetical QTAIM Parameters for Selected Bonds in this compound.
| Bond | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |
|---|---|---|
| C-F | 0.28 | +0.15 |
| C-C | 0.24 | -0.65 |
Note: The data in this table is hypothetical and for illustrative purposes.
Design and Virtual Screening of Novel this compound Derivatives
Computational chemistry plays a crucial role in the rational design and virtual screening of new molecules with desired properties. dana-farber.orgyoutube.com Starting from the core structure of this compound, novel derivatives can be designed in silico by introducing various functional groups.
These designed derivatives can then be subjected to virtual screening to predict their properties and to identify the most promising candidates for synthesis and experimental testing. nih.govnih.gov For example, if the goal is to develop a new drug molecule, the derivatives can be docked into the active site of a target protein to predict their binding affinity. This structure-based virtual screening approach can significantly accelerate the drug discovery process.
Table 5: Hypothetical Virtual Screening Results for this compound Derivatives as Inhibitors of a Hypothetical Kinase.
| Derivative | Modification | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| FMTC-001 | -F replaced with -OH | -7.2 |
| FMTC-002 | -CN replaced with -CONH2 | -6.8 |
| FMTC-003 | -F replaced with -NH2 | -7.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Prospective Applications of Fluoromethanetricarbonitrile in Advanced Materials Science
Integration into Functional Polymer Architectures for Specific Performance Attributes
The distinct structural characteristics of fluoromethanetricarbonitrile suggest its potential as a monomer for the synthesis of high-performance fluoropolymers. dakenchem.comwikipedia.org Fluoropolymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.gov The incorporation of this compound into a polymer backbone could impart these desirable attributes. Functional fluorine monomers are key starting materials for creating fluoropolymers with outstanding thermal stability, chemical resistance, and electrical insulation properties. dakenchem.com
The presence of three nitrile groups offers further opportunities for creating functional polymer architectures. Nitriles can undergo various chemical transformations, including polymerization, which is exemplified by acrylonitrile (B1666552) in the production of plastics. ebsco.com These groups could serve as sites for cross-linking, leading to the formation of robust thermosetting polymers with enhanced mechanical properties and solvent resistance. Furthermore, the polarity of the cyano groups could improve adhesion and allow for post-polymerization modification, enabling the tuning of the polymer's properties for specific applications. The copolymerization of fluorinated monomers with other monomers can lead to novel polymers with complementary properties. researchgate.net
| Property | Hypothetical Poly(this compound) | Conventional Fluoropolymer (e.g., PTFE) |
|---|---|---|
| Thermal Stability | High (enhanced by C-F and C≡N bonds) | Very High |
| Chemical Resistance | Excellent | Excellent |
| Dielectric Constant | Potentially higher due to polar nitrile groups | Low |
| Surface Energy | Low | Very Low |
| Potential for Cross-linking | High (via nitrile groups) | Low |
| Adhesion | Potentially improved due to polar nitrile groups | Poor |
Role in Organic Electronic Materials (e.g., High Electron Affinity Components)
In the field of organic electronics, there is a significant demand for high-performance n-type semiconductors, which are materials that conduct electrons. rsc.org The performance of these materials is closely linked to their electron affinity, which is the energy released when a molecule accepts an electron. wikipedia.org Molecules with a high electron affinity are desirable for efficient electron injection and transport. fnal.gov
This compound is a promising candidate for an n-type organic semiconductor due to the strong electron-withdrawing properties of both the fluorine atom and the three cyano groups. nih.gov These functional groups are known to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates the acceptance of electrons. rsc.org Cyano-functionalized molecules have been successfully used to develop n-type organic and polymeric semiconductors with deep-lying LUMOs. rsc.org This suggests that this compound could be used as a building block for larger organic molecules or polymers with high electron affinity, suitable for applications in organic thin-film transistors (OTFTs) and organic solar cells (OSCs). rsc.orgossila.com
| Compound | Key Functional Groups | Expected Electron Affinity | Potential Role |
|---|---|---|---|
| This compound (Hypothetical) | -F, -C≡N (x3) | High | n-type semiconductor |
| Perylene Diimide (PDI) derivatives | Imide groups | High | n-type semiconductor qmul.ac.uk |
| Fullerene (C60) derivatives | - | High | n-type semiconductor |
Precursors for Novel Carbon-Rich Frameworks and Nanostructures
Nitrogen-doped carbon materials have attracted considerable attention due to their unique electronic and catalytic properties. mdpi.com The synthesis of these materials often involves the carbonization of nitrogen-rich precursors. researchgate.net this compound, with its high nitrogen content (three nitrogen atoms per four carbon atoms), could serve as an excellent precursor for the synthesis of nitrogen-rich carbon frameworks and nanostructures. nih.gov
The thermal decomposition of this compound under controlled conditions could lead to the formation of a carbon-nitride material with a high density of nitrogen atoms incorporated into the carbon lattice. rsc.org The presence of fluorine might also influence the properties of the resulting material, potentially enhancing its thermal stability or creating specific active sites. Such materials could find applications in catalysis, gas storage, and as electrode materials for energy storage devices.
| Element | Atomic Percentage in Precursor (C4FN3) | Potential Role in Resulting Material |
|---|---|---|
| Carbon | 50% | Main structural component |
| Nitrogen | 37.5% | Dopant, enhancing electronic and catalytic properties mdpi.com |
| Fluorine | 12.5% | Potential for surface modification and enhanced stability |
Contribution to Advanced Energy Storage Materials and Electrolyte Systems
The development of safer and more efficient electrolytes is a critical challenge in battery technology. This compound could contribute to advanced energy storage systems in several ways. Its high polarity, arising from the fluorine and nitrile groups, could enhance the dissolution of lithium salts, a key requirement for liquid electrolytes. Furthermore, the strong electron-withdrawing nature of its functional groups would likely result in a wide electrochemical stability window, which is crucial for high-voltage batteries. Ionic liquids containing the tricyanomethanide anion have been investigated as electrolyte additives in dye-sensitized solar cells. acs.orgsemanticscholar.orgepfl.ch Similarly, lithium tricyanomethanide has been explored as a salt for rechargeable lithium batteries.
As a component of a polymer electrolyte, this compound could be copolymerized to create a solid-state electrolyte with high ionic conductivity. The polar nitrile groups could facilitate the transport of lithium ions, while the fluorinated backbone would ensure thermal and electrochemical stability.
| Property | Expected Characteristic | Benefit for Energy Storage |
|---|---|---|
| Dielectric Constant | High | Enhanced salt dissolution |
| Electrochemical Stability | High | Suitable for high-voltage applications |
| Ionic Conductivity (in a polymer matrix) | Potentially high | Efficient ion transport in solid-state batteries |
| Thermal Stability | High | Improved battery safety |
Exploitation in Self-Assembled Structures and Supramolecular Systems
Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. nih.gov The introduction of fluorine into self-assembling systems can lead to more stable and robust lattices. scispace.com this compound possesses several features that make it an interesting building block for supramolecular assemblies.
The three polar nitrile groups can participate in dipole-dipole interactions and act as hydrogen bond acceptors. nih.govresearchgate.net The fluorine atom can engage in halogen bonding and other fluorine-specific interactions, which are known to play a significant role in directing the self-assembly of fluorinated molecules. worldscientific.comacs.org The interplay of these various non-covalent interactions could lead to the formation of well-defined one-, two-, or three-dimensional structures with potential applications in molecular recognition, sensing, and nanotechnology. The ability of nitrile groups to participate in nitrile-nitrile interactions can also contribute to the formation of layered structures. researchgate.net
| Functional Group | Type of Interaction | Potential Role in Self-Assembly |
|---|---|---|
| Cyano (-C≡N) | Dipole-dipole, Hydrogen bonding (acceptor), Nitrile-nitrile interactions | Directional control of assembly, formation of chains or sheets researchgate.net |
| Fluorine (-F) | Halogen bonding, Fluorine-specific interactions | Stabilization of the assembly, formation of specific packing motifs nih.govacs.org |
Potential for Tunable Optical and Photonic Materials
Materials with tunable optical properties are essential for a wide range of photonic applications, including optical waveguides, switches, and nonlinear optical devices. mdpi.comresearchgate.net Fluorinated polymers are particularly attractive for photonics due to their low refractive indices and low optical propagation losses. mdpi.com The incorporation of this compound into polymers could lead to materials with tailored refractive indices. sigmaaldrich.com
Furthermore, the presence of the highly polarizable cyano groups suggests that materials derived from this compound could exhibit significant nonlinear optical (NLO) activity. dtic.milresearchgate.netjhuapl.edu The bulky and polar nature of cyano groups can promote specific intermolecular arrangements that enhance NLO properties. acs.org By designing molecules or polymers that incorporate the this compound unit, it may be possible to create new materials for applications in frequency conversion, optical switching, and other photonic technologies. samaterials.com Fluorinated porphyrinoids, for example, are being explored as platforms for new photonic materials. nih.gov
| Property | Expected Characteristic | Potential Application |
|---|---|---|
| Refractive Index | Tunable by incorporation into polymers | Optical waveguides, anti-reflective coatings sigmaaldrich.com |
| Nonlinear Optical Susceptibility | Potentially high due to cyano groups | Frequency doubling, optical switching dtic.milsamaterials.com |
| Optical Loss | Low (characteristic of fluorinated materials) mdpi.com | High-performance photonic devices mdpi.comresearchgate.net |
Emerging Research Avenues and Future Outlook for Fluoromethanetricarbonitrile Chemistry
Interdisciplinary Research Opportunities in Chemical Sciences
The distinctive structural features of Fluoromethanetricarbonitrile position it as a candidate for investigation across multiple chemical disciplines. The high polarity imparted by the fluorine atom, combined with the rich coordination chemistry of the nitrile groups, could be leveraged in materials science, medicinal chemistry, and supramolecular chemistry.
In materials science , the strong dipole moment of this compound could be exploited in the design of advanced polymers and liquid crystals. wikipedia.org Its incorporation into polymer backbones could lead to materials with high thermal stability, unique dielectric properties, and low coefficients of friction, characteristic of fluoropolymers. wikipedia.org Furthermore, the trinitrile functionality offers potential as a versatile precursor to polymers with high nitrogen content, which are of interest as high-energy density materials.
For medicinal chemistry , the introduction of a fluorine atom into organic molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. tandfonline.comresearchgate.net The compact size and high electronegativity of fluorine in this compound could be used to modulate the electronic environment of adjacent pharmacophores in new drug candidates. The nitrile groups can also participate in hydrogen bonding or be hydrolyzed to amides or carboxylic acids, offering further avenues for creating biologically active molecules. researchgate.net
The presence of three nitrile groups also suggests applications in coordination and supramolecular chemistry . These groups can act as ligands, binding to metal centers to form novel coordination polymers or metal-organic frameworks (MOFs). Such materials could find use in gas storage, catalysis, or as chemical sensors.
Sustainable Synthesis and Green Chemistry Principles in this compound Production
The prospective synthesis of this compound presents an opportunity to apply green chemistry principles from the outset. Traditional fluorination and cyanation methods often involve hazardous reagents and produce significant waste. numberanalytics.comorganic-chemistry.org A forward-thinking approach would prioritize sustainable routes.
Potential green synthetic strategies could include:
Catalytic Fluorination and Cyanation: Employing transition-metal catalysts to facilitate the introduction of fluorine and nitrile groups under milder conditions with higher atom economy.
Flow Chemistry: Utilizing continuous flow reactors to enhance safety, improve heat and mass transfer, and allow for precise control over reaction parameters, thereby minimizing byproduct formation.
Biocatalysis: Exploring enzymatic routes for nitrile synthesis, which can offer high selectivity and operate in aqueous media under mild conditions. nih.gov
Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives such as ionic liquids, supercritical fluids, or water. rsc.org
Below is a hypothetical comparison of a traditional versus a green synthetic approach to a precursor of this compound.
| Feature | Traditional Approach | Green Chemistry Approach |
| Fluorinating Agent | Anhydrous HF (highly corrosive) | Catalytic system with a solid fluoride (B91410) source |
| Cyanating Agent | HCN (highly toxic gas) | Electrochemical cyanation using a safer cyanide source |
| Solvent | Chlorinated hydrocarbons | Supercritical CO2 or a bio-based solvent |
| Energy Input | High temperature and pressure | Lower temperature and pressure, possibly photochemically driven |
| Byproducts | Stoichiometric inorganic salts | Minimal, with potential for catalyst recycling |
High-Throughput Experimentation and Data Science Approaches for Discovery
High-throughput experimentation (HTE) coupled with data science could dramatically accelerate the discovery of synthetic routes to this compound and the exploration of its reactivity. HTE allows for the rapid screening of a large number of reaction parameters, such as catalysts, ligands, solvents, and temperatures, in parallel. cas.cn
For instance, an HTE campaign could be designed to identify optimal catalysts for the simultaneous fluorination and cyanation of a suitable precursor. The results from such a screen, generating vast amounts of data, could then be analyzed using machine learning algorithms to identify complex relationships between reaction components and outcomes, guiding further optimization. beilstein-journals.org
A hypothetical HTE screen for a key synthetic step could be structured as follows:
| Experiment ID | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| A1 | Pd(OAc)2 | XPhos | Toluene | 80 | 15 |
| A2 | Pd(OAc)2 | SPhos | Toluene | 80 | 22 |
| ... | ... | ... | ... | ... | ... |
| H12 | NiCl2(dppp) | dppp | DMF | 100 | 65 |
This data-rich approach would enable the rapid identification of promising reaction conditions, significantly reducing the time and resources required for process development. numberanalytics.com
Synergistic Integration of Experimental and Computational Methodologies
The synergy between computational chemistry and experimental work would be crucial in advancing the chemistry of this compound. solubilityofthings.comacs.org Computational methods, such as Density Functional Theory (DFT), can predict a wide range of molecular properties before the compound is ever synthesized. rsc.org These predictions can guide experimental efforts, saving time and resources. pharmiweb.com
Computational studies could be employed to:
Predict spectroscopic signatures (NMR, IR, etc.) to aid in the characterization of the molecule. rsc.org
Calculate bond dissociation energies and reaction enthalpies to anticipate its reactivity and stability.
Model its interaction with biological targets or its incorporation into materials. nih.govacs.org
Screen virtual libraries of catalysts for its synthesis.
The interplay between theoretical predictions and experimental validation is summarized in the table below:
| Property | Computational Prediction (Method) | Experimental Verification (Technique) |
| Molecular Geometry | DFT geometry optimization | X-ray crystallography |
| Spectroscopic Data | GIAO-DFT for NMR shifts, harmonic frequency analysis for IR | 19F NMR, 13C NMR, FT-IR spectroscopy |
| Reaction Energetics | Transition state theory, calculation of activation barriers | Kinetic studies, calorimetry |
| Binding Affinity | Molecular docking, free energy perturbation | Isothermal titration calorimetry, surface plasmon resonance |
This integrated approach allows for a deeper understanding of the fundamental properties of this compound and accelerates the discovery of its potential applications. lbl.gov
Challenges and Future Directions in Expanding the Scope of this compound Research
Despite its potential, the development of this compound chemistry is not without significant challenges. The synthesis of a molecule with four electronegative groups on a single carbon is likely to be synthetically demanding due to steric hindrance and electronic effects. nih.gov The stability of the target molecule may also be a concern, as the accumulation of electron-withdrawing groups could render it susceptible to decomposition.
Overcoming these challenges will require innovative synthetic strategies and careful handling techniques. Future research should focus on:
Development of Novel Synthetic Methods: The creation of robust and scalable synthetic routes will be the first and most critical step. This may involve the exploration of unconventional precursors and activation methods.
Fundamental Reactivity Studies: A thorough investigation of the chemical behavior of this compound is needed to understand its potential as a building block for more complex molecules.
Exploration of Analogues: The synthesis and study of related compounds, perhaps with one or two nitrile groups replaced by other functionalities, could provide valuable insights into structure-property relationships.
Collaborative Research: The interdisciplinary nature of the potential applications of this compound necessitates collaboration between synthetic chemists, materials scientists, computational chemists, and biologists.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
